2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid
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Overview
Description
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Propanoic Acid Moiety: The benzodioxole intermediate is then subjected to Friedel-Crafts acylation using a suitable acyl chloride, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Introduction of various functional groups onto the benzodioxole ring, such as halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and organic electronic materials.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide: Known for its antidiabetic potential.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Evaluated for their anticancer activity.
Uniqueness
2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzodioxole ring system and propanoic acid moiety make it a versatile compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-11(2,10(12)13)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGYWWUCPQBFAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)OCO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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